Cefetamet pivoxil hydrochloride
Overview
Description
Cefetamet pivoxil hydrochloride is an oral third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to form the active agent, cefetamet. This compound is known for its excellent activity against major respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis . It is particularly effective against beta-lactamase-producing strains of H. influenzae and M. catarrhalis .
Mechanism of Action
Target of Action
Cefetamet Pivoxil Hydrochloride, also known as Cefetamet Pivoxil or Globocef, primarily targets the Penicillin-binding Proteins (PBPs) in bacterial cells . These proteins play a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
This compound exerts its bactericidal action by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall . This inhibition is achieved by the compound binding to one or more of the Penicillin-binding Proteins (PBPs) . This interaction disrupts the cell wall synthesis, leading to bacterial cell death .
Biochemical Pathways
The affected biochemical pathway involves the synthesis of the bacterial cell wall. This compound inhibits transpeptidase, thus preventing the cross-linking of the bacterial cell wall . This disruption in the cell wall synthesis pathway leads to the death of the bacteria .
Pharmacokinetics
This compound is an orally absorbed prodrug ester of the microbiologically active cephalosporin, cefetamet . The prodrug ester is completely hydrolyzed to the active compound cefetamet on its first pass through the gut wall, the liver, or both . The average pharmacokinetic parameters from 152 healthy volunteers were: total body clearance 136 ml/min (8.16 L/h); renal clearance 119 ml/min (7.14 L/h); nonrenal clearance 17 ml/min (1.02 L/h); volume of distribution at steady-state 0.29 L/kg; terminal elimination half-life 2.2 hours; 88% of the dose recovered in the urine .
Result of Action
The result of the action of this compound is the death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, the structural integrity of the bacteria is compromised, leading to cell death . This makes this compound effective against a variety of bacterial infections .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of food. The absolute bioavailability of this compound tablets is enhanced by the presence of food . This food effect is observed when this compound is administered within 1 hour of a meal .
Biochemical Analysis
Biochemical Properties
Cefetamet pivoxil hydrochloride plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. The active compound, cefetamet, interacts with penicillin-binding proteins (PBPs) such as PBP 1a and PBP 3, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall . By binding to these PBPs, cefetamet disrupts the cell wall synthesis, leading to bacterial cell lysis and death .
Cellular Effects
This compound affects various types of cells and cellular processes. It primarily targets bacterial cells, inhibiting their growth and proliferation by disrupting cell wall synthesis . This compound does not significantly affect human cells, as human cells lack the PBPs targeted by cefetamet. It can influence the gut microbiota, potentially leading to gastrointestinal side effects such as diarrhea and nausea .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to PBPs on the bacterial cell membrane. This binding inhibits the transpeptidation step of peptidoglycan synthesis, which is crucial for maintaining the structural integrity of the bacterial cell wall . The inhibition of this process results in the weakening of the cell wall and ultimately leads to bacterial cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under normal storage conditions but can degrade when exposed to extreme temperatures or pH levels . In vitro studies have shown that cefetamet maintains its antibacterial activity for extended periods, but its efficacy can decrease over time due to degradation . Long-term effects on cellular function have not been extensively studied, but no significant adverse effects have been reported .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, cefetamet effectively treats bacterial infections without causing significant toxicity . At high doses, it can cause adverse effects such as gastrointestinal disturbances and renal toxicity . The threshold for these effects varies depending on the species and the specific dosage administered .
Metabolic Pathways
This compound is metabolized in the body through hydrolysis to release the active compound, cefetamet . This process occurs primarily in the gastrointestinal tract during absorption . Cefetamet is then distributed throughout the body and excreted unchanged in the urine . The primary enzymes involved in its metabolism are esterases, which catalyze the hydrolysis of the prodrug .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion . After hydrolysis, cefetamet is absorbed into the bloodstream and distributed to various tissues, including the lungs, kidneys, and urinary tract . The compound is not extensively bound to plasma proteins, allowing for efficient distribution and elimination .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its bactericidal effects . The compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles within human cells . Its activity is confined to the extracellular space, where it interacts with bacterial PBPs .
Preparation Methods
The preparation of cefetamet pivoxil hydrochloride involves a multi-step synthetic route. The process begins with the reaction of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino acetic acid with p-nitrophenol, followed by the addition of 7-ADCA (7-aminocephalosporanic acid). The reaction mixture is then agitated, and the pH is adjusted using hydrochloric acid to obtain cefetamet . In the next step, cefetamet is reacted with iodometyl pivalate, and hydrochloric acid is added to generate the salt form, resulting in this compound .
Chemical Reactions Analysis
Cefetamet pivoxil hydrochloride undergoes various chemical reactions, including hydrolysis, which converts it into its active form, cefetamet. The compound can also participate in substitution reactions, particularly with beta-lactamase enzymes produced by certain bacteria. These reactions typically involve the use of reagents such as hydrochloric acid and iodometyl pivalate . The major product formed from these reactions is cefetamet, which exhibits broad-spectrum antibacterial activity .
Scientific Research Applications
Cefetamet pivoxil hydrochloride has been extensively studied for its applications in medicine, particularly in the treatment of respiratory tract infections, urinary tract infections, and otitis media . It has demonstrated equivalent efficacy to other established antibiotics such as cefaclor, amoxicillin, and cefixime in treating community-acquired respiratory tract infections . Additionally, this compound has been investigated for its potential to eradicate Neisseria gonorrhoeae in both men and women . Its broad-spectrum activity against Enterobacteriaceae makes it a valuable option for treating various bacterial infections .
Comparison with Similar Compounds
Cefetamet pivoxil hydrochloride is comparable to other third-generation cephalosporins such as cefuroxime axetil, cefpodoxime proxetil, and cefixime . These compounds share similar mechanisms of action and antibacterial spectra. this compound is unique in its enhanced stability against beta-lactamases and its broad-spectrum activity against both Gram-positive and Gram-negative bacteria . Other similar compounds include cefadroxil, cefaclor, and cefuroxime axetil, which are also used to treat respiratory and urinary tract infections .
Properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O7S2.ClH/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4;/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26);1H/b24-11-;/t12-,16-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAOHMIKXULDKJ-IZXJIOGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111696-23-2 | |
Record name | Cefetamet pivoxil hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111696-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ro 15-8075 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111696232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEFETAMET PIVOXIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YE9732GFU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cefetamet exert its antibacterial effect?
A1: Cefetamet, the active metabolite of Cefetamet pivoxil, acts as a bactericidal agent by inhibiting bacterial cell wall synthesis. It does so by binding to penicillin-binding proteins (PBPs), specifically transpeptidases, which are crucial enzymes for the final stages of peptidoglycan synthesis. [] This disruption leads to a weakened cell wall and eventually bacterial cell death. []
Q2: What is the chemical structure of Cefetamet pivoxil hydrochloride?
A2: this compound is a cephalosporin ester prodrug. It consists of a cephem nucleus linked to a pivoxil group at the 3' position and a methylthiotetrazole group at the 5' position. The hydrochloride salt is formed at the 7' amino group. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula is C20H25N5O6S2 • HCl. The molecular weight is 504.01 g/mol.
Q4: How does the presence of excipients affect the stability and solubility of this compound?
A5: Excipients can significantly influence this compound's physicochemical properties. [] For instance, the choice of excipient can impact its solubility in different acceptor fluids, dissolving rate, and even its chemical stability during storage and thermolysis. []
Q5: Are there any reported interactions between this compound and specific excipients?
A6: Yes, FTIR spectroscopy studies have revealed interactions between this compound and excipients like mannitol, hydroxypropyl methyl cellulose, pregelatinized starch, lactose monohydrate, magnesium stearate, and polyvinylpyrrolidone. [] These interactions occur at specific domains within the this compound molecule and are believed to contribute to the altered physicochemical properties observed. []
Q6: How is Cefetamet pivoxil absorbed and metabolized in the body?
A7: Cefetamet pivoxil is an oral prodrug that undergoes hydrolysis to its active form, Cefetamet, during its first pass through the gut wall and/or liver. [] This process is not significantly affected by food intake, antacids, or ranitidine, although some individuals may experience delayed absorption. []
Q7: How is Cefetamet eliminated from the body?
A8: Cefetamet, the active form, is primarily eliminated unchanged in the urine via glomerular filtration. [] Dosage adjustments may be necessary for patients with renal insufficiency as elimination is directly proportional to kidney function. []
Q8: Does age influence the pharmacokinetics of Cefetamet pivoxil?
A9: While age doesn't seem to impact the bioavailability of Cefetamet pivoxil, the clearance of Cefetamet is generally higher in children and lower in the elderly compared to young adults. [, ]
Q9: Does food intake affect the absorption of Cefetamet pivoxil?
A10: Yes, while the overall effect of food on Cefetamet pivoxil absorption is not dramatic, research suggests that taking it within an hour of a meal enhances its absorption. []
Q10: Has Cefetamet pivoxil been studied in clinical trials for specific infections?
A10: Cefetamet pivoxil has been investigated in clinical trials for various infections, demonstrating comparable or superior efficacy to established treatments. These include:
- Community-acquired pneumonia: Studies show effectiveness comparable to amoxicillin and cefaclor in adults and children. [, ]
- Upper respiratory tract infections: Efficacy is comparable to cefaclor, amoxicillin, and cefixime. []
- Acute bacterial rhinosinusitis: A recent study demonstrated comparable efficacy and safety to cefdinir in Korean patients. []
- Group A beta-hemolytic streptococcal pharyngotonsillitis: A 7-day course was as effective as a 10-day course of phenoxymethylpenicillin. [, ]
- Complicated urinary tract infections: Similar efficacy was observed compared to cefadroxil, cefaclor, and cefuroxime axetil. [, ]
- Otitis media: Successful outcomes were observed in children treated with cefetamet pivoxil compared to cefaclor. []
- Uncomplicated gonorrhea: Single doses of Cefetamet pivoxil were highly effective. []
Q11: Are there known mechanisms of resistance to Cefetamet?
A13: While Cefetamet exhibits stability against beta-lactamases produced by certain bacteria like H. influenzae and M. catarrhalis, its use may be limited in areas with a high prevalence of penicillin-resistant S. pneumoniae. []
Q12: What are some challenges in formulating this compound and what strategies can be employed to overcome them?
A14: One significant challenge is its bitter taste, particularly problematic in formulations for children. [, ] Taste-masking techniques, like particle coating with acrylic acid polymers, are being explored to improve palatability. [] Additionally, developing dispersible tablets and dry syrups offers alternative delivery methods for pediatric and geriatric patients who struggle with swallowing conventional tablets. []
Q13: What analytical techniques are commonly employed to quantify this compound?
A15: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for quantifying this compound in both bulk drug substances and formulated products. [, , ]
Q14: Are there standardized methods for determining residual solvents in this compound?
A16: Yes, research has focused on standardizing methods for determining residual solvents in this compound. [] Capillary gas chromatography (CGC) with appropriate columns and detection systems is a preferred method, ensuring product quality and safety. [, ]
Q15: What is the general safety profile of Cefetamet pivoxil?
A17: Clinical trials indicate Cefetamet pivoxil is generally well-tolerated, with a safety profile similar to other oral cephalosporins. [, ] Gastrointestinal side effects are the most commonly reported, typically mild and transient. [, , ]
Q16: Are there any reported cases of serious adverse effects associated with this compound?
A18: While rare, there have been isolated case reports of hepatic adverse drug reactions associated with this compound for suspension. [] These cases highlight the importance of monitoring liver function in patients receiving this medication, particularly in liquid formulations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.